molecular formula C12H19Cl2N3O B1435008 N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride CAS No. 2109104-07-4

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B1435008
CAS No.: 2109104-07-4
M. Wt: 292.2 g/mol
InChI Key: PNVFHVONEZRSGW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C12H17N3O. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of 6-pyrrolidin-2-ylpyridine-2-carboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amides, and substituted pyridine derivatives .

Scientific Research Applications

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-pyrrolidin-2-ylpyridine-2-carboxamide
  • N,N-Dimethyl-5-pyrrolidin-2-ylpyridine-2-carboxamide
  • N,N-Dimethyl-3-pyrrolidin-2-ylpyridine-2-carboxamide

Uniqueness

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9;;/h3,5-6,9,13H,4,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVFHVONEZRSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 3
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 4
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 5
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 6
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride

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